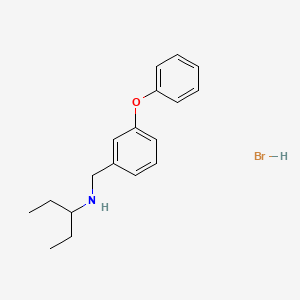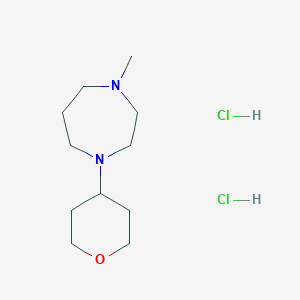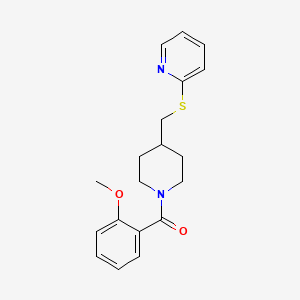![molecular formula C22H20Cl2FN5OS B2506447 5-((3,4-Dichlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869344-13-8](/img/structure/B2506447.png)
5-((3,4-Dichlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-((3,4-Dichlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol" is a complex molecule that appears to be related to a class of compounds known for their potential pharmacological activities. The structure suggests the presence of multiple pharmacophores, including a piperazine ring, a triazol ring, and dichlorophenyl and fluorophenyl groups, which may contribute to its biological activity.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a series of 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines was synthesized and evaluated for their antihypertensive and diuretic activities . Although the specific synthesis of the compound is not detailed in the provided papers, the methodologies used for similar compounds involve key steps such as the displacement of sulfinyl groups and intramolecular nucleophilic displacement cyclization reactions . These methods could potentially be adapted for the synthesis of the compound under analysis.
Molecular Structure Analysis
The molecular structure of the compound includes several functional groups that are likely to influence its chemical behavior and interaction with biological targets. The piperazine ring is a common feature in many pharmaceuticals and is known for its ability to interact with various receptors. The triazol ring is another important feature that can contribute to the compound's binding affinity and selectivity. The presence of dichlorophenyl and fluorophenyl groups may also enhance the compound's ability to cross biological membranes due to their lipophilic nature.
Chemical Reactions Analysis
While the specific chemical reactions of the compound have not been detailed in the provided papers, compounds with similar structures have been shown to undergo various chemical transformations. These may include reactions typical for aromatic halides, such as nucleophilic aromatic substitution, and reactions involving the piperazine and triazol rings, such as alkylation or acylation . The compound's reactivity could be further explored through experimental studies to determine its potential as a lead compound in drug development.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred based on its structural analogs. The presence of multiple aromatic rings and halogen substituents suggests that the compound is likely to be lipophilic, which could affect its solubility and distribution in biological systems . The piperazine ring might impart basic properties, potentially influencing the compound's solubility in acidic or basic environments. The molecular weight, melting point, and other physicochemical properties would need to be determined experimentally to fully understand the compound's behavior.
科学的研究の応用
Synthesis and Biological Evaluation
Research has been conducted on the synthesis of novel compounds related to the chemical structure of "5-((3,4-Dichlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol" and their evaluation for antimicrobial, antifungal, antitumor, and antiviral activities. These studies aim to explore the therapeutic potential of these compounds in various medical fields.
Antimicrobial and Antifungal Activities : Some studies have focused on the synthesis of 1,2,4-triazole derivatives and evaluating their antimicrobial activities. Compounds synthesized from similar chemical frameworks have shown good to moderate activities against various microorganisms, indicating the potential for developing new antimicrobial agents (Bektaş, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Antitumor Activities : Research into the synthesis of fused 1,2,4-triazole derivatives carrying specific moieties has demonstrated that some compounds exhibit moderate to excellent in vitro antitumor activity against a panel of sixty cancer cell lines. This suggests a promising avenue for the development of novel antitumor agents (Bhat, Poojary, Prasad, Naik, & Holla, 2009).
Antidiabetic Potential : A family of triazolo-pyridazine-6-yl-substituted piperazines was synthesized and evaluated for their potential as anti-diabetic drugs through the inhibition of Dipeptidyl peptidase-4 (DPP-4). These studies indicate the role of such compounds in insulinotropic activities, providing a foundation for further exploration in antidiabetic medication development (Bindu, Vijayalakshmi, & Manikandan, 2019).
Antiviral Activities : The synthesis and evaluation of novel compounds for antiviral activities, especially against Tobacco Mosaic Virus (TMV), have been explored. This research demonstrates the potential of certain derivatives for use in antiviral therapies, showcasing the broad spectrum of applications for such chemical structures (Krishna Reddy, Rasheed, Subba Rao, Adam, Venkata Rami Reddy, & Raju, 2013).
特性
IUPAC Name |
5-[(3,4-dichlorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2FN5OS/c1-13-26-22-30(27-13)21(31)20(32-22)19(14-6-7-15(23)16(24)12-14)29-10-8-28(9-11-29)18-5-3-2-4-17(18)25/h2-7,12,19,31H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEXLARGDYNLCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)Cl)Cl)N4CCN(CC4)C5=CC=CC=C5F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3,4-Dichlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-dichloro-N-[4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B2506366.png)
![1'-(5-phenylisoxazole-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2506370.png)
![2-[[2-[2-(benzylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-ethylphenyl)butanamide](/img/structure/B2506371.png)

![1-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)-ethanone](/img/structure/B2506373.png)
![N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2506374.png)



![(E)-N-[2-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2506383.png)


